Fluorescent Brightener 113

Description

Properties

IUPAC Name |

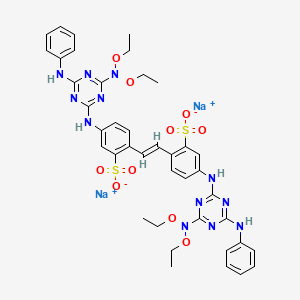

disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O10S2.2Na/c1-5-59-51(60-6-2)39-47-35(41-29-15-11-9-12-16-29)45-37(49-39)43-31-23-21-27(33(25-31)63(53,54)55)19-20-28-22-24-32(26-34(28)64(56,57)58)44-38-46-36(42-30-17-13-10-14-18-30)48-40(50-38)52(61-7-3)62-8-4;;/h9-26H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b20-19+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBLHYOQMVXSEM-LLIZZRELSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N12Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12768-92-2 | |

| Record name | Blankophor BA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Fluorescent Brightener 113 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Fluorescent Brightener 113 chemical properties"

Title: Physicochemical Characterization and Bio-Analytical Potential of Fluorescent Brightener 113 (CAS 12768-92-2)

Executive Summary

This compound (FB 113), a disulfonated diaminostilbene derivative, is a critical fluorophore utilized primarily for its high quantum yield in the blue region (~440 nm) upon UV excitation (~350 nm). While historically entrenched in the textile and paper industries, FB 113 has emerged as a compound of interest for pharmaceutical scientists due to two opposing factors: its utility as a structural probe for beta-sheet rich biological fibrils (amyloids) and its liability as a migrant contaminant in pharmaceutical packaging.

This guide provides a rigorous technical analysis of FB 113, detailing its molecular architecture, synthesis kinetics, spectral behaviors, and validated analytical protocols for detection in complex matrices.[1]

Molecular Architecture & Chemical Identity

FB 113 belongs to the class of bis(triazinylamino)stilbenes . Its fluorescence arises from the extended

Structural Specifications

| Property | Detail |

| Common Name | This compound (FB 113) |

| CAS Number | 12768-92-2 |

| IUPAC Name | Disodium 4,4'-bis[(4-anilino-6-(2-hydroxyethyl)amino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate |

| Molecular Formula | C |

| Molecular Weight | ~960.94 g/mol |

| Core Chromophore | trans-4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) |

| Solubility | High in water (>50 g/L) due to sulfonate and hydroxyl groups; low in non-polar solvents.[2] |

Isomerism and Fluorescence

The fluorescence of FB 113 is strictly dependent on the planar configuration of the central ethylene bridge.

-

E-Isomer (Trans): The thermodynamically stable and highly fluorescent form.[3] The planar geometry allows maximal

-electron delocalization. -

Z-Isomer (Cis): Formed upon UV exposure (photoisomerization). This form is non-planar (steric hindrance between phenyl rings) and non-fluorescent.

-

Implication: Analytical standards must be protected from light to prevent E

Z conversion, which leads to quantitation errors.

Synthesis Mechanism & Kinetics

The synthesis of FB 113 is a classic example of temperature-controlled nucleophilic aromatic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring decreases progressively as substitutions occur, requiring stepwise temperature elevation.

Reaction Pathway

-

0°C (Kinetic Control): First chlorine substitution by Aniline.

-

40–50°C: Second chlorine substitution by the DAS (Stilbene) core.

-

90–100°C (Thermodynamic Control): Third chlorine substitution by Diethanolamine (or Morpholine, depending on specific grade).

Figure 1: Stepwise nucleophilic substitution synthesis of FB 113. Temperature gradients are critical to prevent hydrolysis side-reactions.

Physicochemical Properties & Spectral Logic

Understanding the Jablonski diagram of FB 113 is essential for optimizing detection methods.

Spectral Characteristics

-

Excitation Max (

): 348–350 nm (UV-A region). -

Emission Max (

): 430–440 nm (Blue region).[1] -

Stokes Shift: ~90 nm. This large shift minimizes self-absorption and allows for high signal-to-noise ratios in fluorescence detection.

-

Quantum Yield (

): Typically 0.8–0.9 in aqueous solution, but highly sensitive to pH and viscosity.

Environmental Sensitivity

-

pH Dependence: Fluorescence is stable between pH 6–11. At pH < 4, protonation of the amine groups or sulfonate groups can quench fluorescence or precipitate the free acid form.

-

Viscosity: In rigid environments (e.g., bound to cellulose or amyloid fibrils), non-radiative decay pathways are suppressed, significantly enhancing fluorescence intensity (Rigidochromic effect).

Figure 2: Simplified Jablonski diagram illustrating the fluorescence mechanism and the impact of rigid binding on quantum yield.

Validated Analytical Protocol: HPLC-FLD

For researchers in drug development, the primary interaction with FB 113 is often trace analysis —detecting migration from packaging materials into drug formulations. The following protocol is a self-validating system for quantification.

Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).

-

Mobile Phase:

-

A: 5 mM Ammonium Acetate (pH 7.5).

-

B: Acetonitrile (ACN).

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection:

nm,

Sample Preparation Workflow (Migration Study)

-

Extraction: Expose packaging material to simulant (e.g., 50% Ethanol) at 40°C for 10 days (accelerated aging).

-

Filtration: Pass through 0.22 µm PTFE filter (Do not use Nylon, as FB 113 binds to polyamides).

-

Protection: Perform all steps under amber light to prevent photoisomerization.

Figure 3: Analytical workflow for the quantification of FB 113 in complex matrices.

Biological & Pharmaceutical Relevance[6][7][8][9]

Packaging Safety (Migration Kinetics)

FB 113 is a common additive in paperboard and some plastics to enhance whiteness. In pharmaceutical packaging, "creeping" or migration of FB 113 into the dosage form is a regulatory concern.

-

Mechanism: FB 113 is anionic.[1] It binds strongly to cationic substrates but can leach from neutral cellulosic matrices in the presence of moisture or alcohol-based formulations.

-

Toxicity: While acute toxicity is low (LD50 > 2000 mg/kg in rats), chronic exposure is minimized by regulatory limits (e.g., BfR XXXVI in Germany, FDA 21 CFR 176.170).

Research Application: Amyloid Fibril Detection

Structurally, FB 113 shares homology with Congo Red and Thioflavin T (planar, conjugated systems).

-

Hypothesis: The stilbene core can intercalate into the beta-sheet grooves of amyloid fibrils (e.g., A

-42 in Alzheimer's research). -

Utility: Researchers can use FB 113 as a low-cost, high-contrast stain for ex vivo tissue analysis to visualize cellulose scaffolds or potential protein aggregates, leveraging the rigidochromic effect described in Section 4.2.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6433328, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate. Retrieved from [Link]

-

OECD SIDS (2004). Fluorescent Brightener 28/113: SIDS Initial Assessment Report for SIAM 19. UNEP Publications. Retrieved from [Link]

-

BfR (German Federal Institute for Risk Assessment). Recommendation XXXVI. Paper and board for food contact.[] Retrieved from [Link]

Sources

- 1. This compound | 12768-92-2 | Benchchem [benchchem.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. nbinno.com [nbinno.com]

- 4. agilent.com [agilent.com]

- 5. Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescent Brightener 113 (CAS No. 12768-92-2)

Introduction

Fluorescent Brightener 113 (FB 113), identified by CAS Number 12768-92-2, is a high-performance optical brightening agent (OBA) belonging to the triazine-stilbene disulfonate class of compounds.[1] These molecules, also known as fluorescent whitening agents (FWAs), are designed to absorb light in the non-visible ultraviolet (UV) spectrum and re-emit it in the blue region of the visible spectrum.[2] This phenomenon of fluorescence effectively masks the inherent yellowish tint of many materials, resulting in a visually perceived "whiter" and "brighter" appearance.[3] While its primary utility is found in industrial applications such as paper, textiles, and detergents, its robust photophysical properties and chemical stability make it a subject of interest for researchers in materials science, analytical chemistry, and environmental science.[3] This guide provides a detailed examination of its chemical properties, mechanism of action, key applications, analytical methodologies, and its environmental and toxicological profile, offering a comprehensive resource for the scientific community.

Physicochemical Properties and Molecular Structure

This compound is a complex derivative of stilbene disulfonate.[2] Its molecular architecture is fundamental to its function, featuring a conjugated system that allows for the absorption and emission of light. The presence of sulfonic acid groups confers excellent water solubility, a critical attribute for its application in aqueous systems like paper pulp slurries and detergent solutions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 12768-92-2 | [1] |

| Molecular Formula | C₄₀H₄₂N₁₂Na₂O₁₀S₂ | [1] |

| Molecular Weight | 960.94 g/mol | [1] |

| IUPAC Name | disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | [3] |

| Appearance | Yellowish, uniform powder | [1] |

| Maximum UV Absorption | ~348-370 nm | [2][4] |

| Visible Light Emission | ~420-470 nm (Blue region) | [4] |

| Solubility | Soluble in water | [3] |

| Ionicity | Anionic | [3] |

| Purity | ≥99% (Typical Assay) | [2] |

Mechanism of Action: The Phenomenon of Fluorescence

The efficacy of FB 113 is rooted in a photophysical process. The molecule's extensive system of conjugated double bonds (the stilbene core) acts as a chromophore. When exposed to UV radiation, typically in the 340-370 nm range, electrons in the π-orbitals are excited from the ground state (S₀) to a higher energy singlet state (S₁). This excited state is unstable, and the electrons rapidly relax back to the ground state. This relaxation process involves the emission of energy in the form of visible light—specifically, blue light in the 420-470 nm range.[4] This emitted blue light counteracts any yellow cast in a material, leading the human eye to perceive a brighter, cleaner white.

Sources

Technical Characterization of Fluorescent Brightener 113: Molecular Architecture, Synthesis, and Bio-Analytical Detection

Executive Summary

Fluorescent Brightener 113 (FB 113), chemically defined as a derivative of 4,4'-diaminostilbene-2,2'-disulfonic acid, represents a critical class of optical whitening agents. While primarily utilized in the textile and paper industries, its relevance to drug development professionals and research scientists lies in two distinct areas: its use as a model fluorophore for protein-binding assays (HSA interactions) and its status as a potential migrant contaminant in pharmaceutical packaging materials.

This technical guide provides a rigorous analysis of the molecular formula, a self-validating synthesis protocol based on cyanuric chloride chemistry, and a high-sensitivity HPLC-FLD detection workflow.

Part 1: Molecular Identity & Physicochemical Architecture

The molecular architecture of FB 113 is built upon a stilbene core conjugated with triazine moieties. This conjugation extends the

Chemical Specifications Table

| Parameter | Technical Specification |

| Common Name | This compound (C.I. 28) |

| CAS Registry Number | 12768-92-2 (Disodium Salt) |

| IUPAC Name | Disodium 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate |

| Molecular Formula | |

| Molecular Weight | ~960.94 g/mol |

| Solubility | Soluble in water (due to sulfonate groups); slightly soluble in ethanol/DMF. |

| Abs/Em Maxima | |

| pKa | Sulfonic acid groups are strong acids ( |

Structural Analysis

The molecule consists of three distinct functional zones:

-

Chromophore (Stilbene): The central ethylene bridge connects two phenyl rings, providing the rigid planar structure required for fluorescence.

-

Linkers (Triazine): Two 1,3,5-triazine rings act as electrophilic scaffolds, linking the chromophore to auxochromes.

-

Auxochromes (Side Chains):

Part 2: Synthesis & Mechanistic Pathways

The synthesis of FB 113 is a classic example of temperature-controlled nucleophilic substitution on a cyanuric chloride scaffold. This process exploits the varying reactivity of the three chlorine atoms on the triazine ring.

Reaction Mechanism

-

Step 1 (0°C - 5°C): First chlorine substitution by 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS).

-

Step 2 (40°C - 50°C): Second chlorine substitution by Aniline.

-

Step 3 (90°C - 100°C): Third chlorine substitution by Diethanolamine.

Synthesis Workflow Diagram

The following diagram illustrates the sequential substitution logic essential for high-yield synthesis.

Caption: Stepwise nucleophilic substitution on the triazine ring. Temperature control is critical to prevent hydrolysis of the chlorine atoms before the amine substitution occurs.

Part 3: Analytical Characterization (HPLC-FLD Protocol)

For researchers investigating pharmaceutical packaging migration or protein binding, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the gold standard.

Validated Experimental Protocol

Objective: Quantify FB 113 traces in aqueous or biological matrices.

1. Sample Preparation:

-

Solid Matrix (Paper/Plastic): Extract 1.0 g sample with 20 mL of 70% Dimethylformamide (DMF) via ultrasonication at 50°C for 40 minutes. Filter through 0.45 µm PTFE membrane.

-

Biological Fluid (Plasma/Serum): Protein precipitation using Acetonitrile (1:3 v/v), vortex, centrifuge at 10,000g for 10 min. Collect supernatant.

2. Chromatographic Conditions:

| Component | Setting | Rationale |

| Column | C18 or Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) | Phenyl-hexyl offers superior selectivity for aromatic stilbenes via |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.5) | Buffering prevents ionization shifts of the sulfonate groups. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for hydrophobic stilbene core. |

| Gradient | 10% B to 90% B over 15 min | Ensures separation from matrix interferences. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | FLD: Ex 350 nm / Em 430 nm | Maximizes signal-to-noise ratio specific to stilbenes. |

Analytical Logic Diagram

This workflow ensures data integrity by isolating the analyte from complex matrices before quantification.

Caption: Analytical workflow for the isolation and quantification of FB 113, emphasizing filtration to protect the column and fluorescence for specific detection.

Part 4: Biological Interaction & Safety Profile

For drug development professionals, FB 113 is relevant not just as a contaminant, but as a probe for Human Serum Albumin (HSA) binding dynamics.

HSA Binding Mechanism

Stilbene derivatives bind to HSA primarily at Site I (Sudlow's site I) within subdomain IIA. This interaction is characterized by:

-

Static Quenching: FB 113 forms a ground-state complex with HSA, quenching the intrinsic fluorescence of the protein's Tryptophan-214 residue.

-

ADME Implications: High protein binding (>90%) can significantly alter the pharmacokinetics of co-administered drugs by displacing them from albumin binding sites, leading to elevated free drug concentrations (The "Free Drug Hypothesis").

Toxicology Snapshot

-

Acute Toxicity: Low (LD50 > 5000 mg/kg in rats).

-

Genotoxicity: Ames test negative.

-

Regulatory Status: Approved for use in food-contact paper (FDA 21 CFR 176.170), provided migration limits are not exceeded.

References

-

OECD SIDS. (2004). Fluorescent Brightener 28/113: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents. PubMed. Retrieved from [Link]

-

Agilent Technologies. (2020). Analysis of Fluorescent Brighteners in Masks using an Agilent InfinityLab Poroshell 120 Phenyl-Hexyl Column. Application Note. Retrieved from [Link]

Sources

Unveiling the Radiance: A Technical Guide to the Fluorescence Mechanism of C.I. Fluorescent Brightener 113

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles governing the fluorescence of C.I. Fluorescent Brightener 113 (CAS 12768-92-2), a prominent member of the stilbene-triazine class of optical brightening agents (OBAs). By delving into its molecular architecture, photophysical dynamics, and the influence of its immediate environment, we aim to equip researchers with the foundational knowledge to effectively harness and modulate its unique luminescent properties in diverse applications, from advanced materials to sophisticated biological assays.

Molecular Architecture: The Foundation of Fluorescence

C.I. This compound is a complex organic molecule with the chemical formula C₄₀H₄₂N₁₂Na₂O₁₀S₂ and a molecular weight of approximately 960.95 g/mol .[1][2] Its structure is meticulously designed to achieve its characteristic high fluorescence intensity and affinity for various substrates. The molecule can be deconstructed into three key functional components, each playing a critical role in its overall performance.

| Component | Chemical Moiety | Primary Function |

| Fluorophore Core | trans-Stilbene (4,4'-diaminostilbene-2,2'-disulfonic acid derivative) | Responsible for the fundamental process of absorbing ultraviolet (UV) radiation and emitting it as visible blue light. The extended π-conjugated system of the stilbene backbone is the primary site of electronic excitation and subsequent fluorescence. |

| Modulating & Carrier Groups | Triazine Rings | These heterocyclic rings serve as rigid platforms for attaching various substituents that fine-tune the brightener's properties, such as its solubility, affinity for specific substrates, and photostability. They are typically linked to the amino groups of the stilbene core. |

| Solubilizing & Affinity Groups | Sulfonic Acid Groups (-SO₃H) | These anionic groups impart excellent water solubility to the molecule, a crucial attribute for its application in aqueous systems like textile dyeing and papermaking.[3] They also play a significant role in the molecule's adhesion to cellulosic and other polar substrates through ionic interactions and hydrogen bonding. |

The industrial synthesis of this compound is a multi-step process involving the sequential condensation of cyanuric chloride with 4,4'-diaminostilbene-2,2'-disulfonic acid and other amino compounds.[4] This controlled, stepwise synthesis allows for the precise construction of the final molecular architecture, ensuring consistent and reliable performance.[4]

The Core Mechanism: A Journey of Light

The whitening effect of this compound is a direct consequence of the phenomenon of fluorescence. This process can be understood as a three-stage journey for an electron within the molecule's π-system.

Stage 1: Absorption of Ultraviolet Radiation

The journey begins with the absorption of a photon of ultraviolet light, typically in the wavelength range of 300-400 nm.[5] This energy input excites a π-electron from its ground state (S₀) to a higher energy, singlet excited state (S₁). The extended conjugation of the trans-stilbene core is specifically designed to have an absorption maximum in this UV region, rendering the compound colorless to the human eye under visible light.

Stage 2: Excited State Dynamics

Once in the excited state, the molecule undergoes rapid vibrational relaxation, losing a small amount of energy as heat to its surroundings. This is a non-radiative process that occurs on a picosecond timescale. The molecule now resides in the lowest vibrational level of the S₁ state.

Stage 3: Fluorescence Emission

From the relaxed S₁ state, the electron returns to the ground state (S₀) through the emission of a photon. Due to the energy lost during vibrational relaxation, the emitted photon has a lower energy and, consequently, a longer wavelength than the absorbed photon. For this compound, this emission occurs in the blue region of the visible spectrum, typically between 400 and 500 nm.[5] This emitted blue light counteracts any inherent yellowness of the substrate, resulting in a brighter, whiter appearance.

The entire fluorescence process, from absorption to emission, is incredibly rapid, occurring within nanoseconds. This short fluorescence lifetime is a key characteristic of this class of compounds.

Caption: The Jablonski diagram illustrating the key stages of fluorescence in this compound.

Factors Influencing Fluorescence: A Modulated Radiance

The fluorescence of this compound is not an immutable property but is highly sensitive to its molecular environment. Understanding these influences is paramount for optimizing its performance in specific applications.

pH of the Medium

The pH of the surrounding medium can significantly impact the fluorescence intensity. For stilbene-disulfonate derivatives, extreme pH values can alter the electronic structure of the molecule. In strongly acidic conditions (pH < 4), the fluorescence of similar compounds has been observed to decrease.[6] This is likely due to the protonation of the amino groups, which can disrupt the conjugated π-system and introduce non-radiative decay pathways. Conversely, in neutral to alkaline conditions (pH 6.0-8.0), where the sulfonic acid groups are deprotonated and the amino groups are in their neutral state, the molecule maintains its optimal conformation for high fluorescence efficiency.[1]

Solvent Polarity

The polarity of the solvent can influence both the quantum yield and the emission wavelength. In more polar solvents, a red shift (a shift to longer wavelengths) in the emission spectrum is often observed. This is due to the stabilization of the more polar excited state by the surrounding solvent molecules. An increase in solvent polarity can sometimes lead to a decrease in fluorescence quantum yield by promoting non-radiative decay processes.

Presence of Quenchers

Certain substances, known as quenchers, can decrease the intensity of fluorescence. Heavy metal ions, such as iron and copper, are known to quench the fluorescence of optical brighteners.[7] This quenching can occur through various mechanisms, including electron transfer and the formation of non-fluorescent complexes. Even at low concentrations (ppm level), these ions can have a noticeable impact on the whitening effect.[7]

Adsorption onto Substrates

When this compound is applied to a substrate like cellulose fibers in paper or textiles, its fluorescence is influenced by its interaction with the surface. The adsorption is primarily a physical process driven by van der Waals forces and hydrogen bonding. The anionic sulfonic acid groups promote adhesion to the slightly positively charged sites on cellulose fibers.[3] The formation of multilayers can sometimes lead to a decrease in fluorescence intensity, a phenomenon known as concentration quenching.[8]

Experimental Protocols for Characterization

To rigorously assess the fluorescence properties of this compound, a suite of spectroscopic techniques is employed. The following protocols provide a standardized framework for these measurements.

Determination of Absorption and Emission Spectra

Objective: To determine the maximum absorption (λ_max_abs) and emission (λ_max_em) wavelengths.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., deionized water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance between 0.01 and 0.1 at the expected λ_max_abs.

-

Absorption Spectroscopy:

-

Use a UV-Visible spectrophotometer.

-

Record the absorbance spectrum of the working solutions against a solvent blank over a wavelength range of 250-500 nm.

-

Identify the wavelength of maximum absorbance (λ_max_abs).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined λ_max_abs.

-

Record the emission spectrum over a wavelength range of 400-600 nm.

-

Identify the wavelength of maximum emission (λ_max_em).

-

Caption: Workflow for determining the absorption and emission spectra of this compound.

Determination of Fluorescence Quantum Yield (Φ_F)

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Comparative Method):

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield and similar absorption and emission characteristics (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Preparation of Solutions: Prepare a series of solutions of both the standard and this compound with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using the same excitation wavelength and instrumental settings.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope (gradient) of the linear fit for each plot.

-

Calculate the quantum yield of the sample using the following equation:

Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

where:

-

Φ_F is the fluorescence quantum yield

-

Grad is the gradient of the plot

-

η is the refractive index of the solvent

-

Measurement of Fluorescence Lifetime (τ)

Objective: To determine the average time the molecule spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the λ_max_abs of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

Detect the emitted single photons and measure the time difference between the excitation pulse and the arrival of the emitted photon.

-

Accumulate a histogram of these time differences to build up the fluorescence decay curve.

-

-

Data Analysis:

-

Fit the decay curve to an exponential decay model to extract the fluorescence lifetime (τ). For complex systems, a multi-exponential decay model may be necessary.

-

Conclusion

The fluorescence of C.I. This compound is a finely tuned process orchestrated by its unique molecular structure. The trans-stilbene core acts as the engine of light absorption and emission, while the triazine and sulfonic acid moieties provide the necessary solubility, substrate affinity, and avenues for property modulation. A thorough understanding of its photophysical properties and the factors that influence them is essential for optimizing its performance in various scientific and industrial applications. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and similar fluorescent compounds, empowering researchers to unlock their full potential.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties and Purchase Guide. Retrieved February 1, 2026, from a relevant chemical supplier website.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties and Sourcing Guide. Retrieved February 1, 2026, from a relevant chemical supplier website.

- Zhejiang Hongyi Chemical Co., Ltd. (n.d.). Fluorescent whitening agent BA (2-sulfonic acid). Retrieved February 1, 2026, from a relevant chemical supplier website.

- OECD. (n.d.). Fluorescent Brightener 28/113.

- Rahman, F., & Ulfa, M. (2021). A Kinetic and Thermodynamic Study of C.I. This compound on Cotton.

- Šimić, K., et al. (2021).

- ChemicalBook. (n.d.). This compound. Retrieved February 1, 2026, from a relevant chemical supplier website.

- Ristić, M., & Ristić, I. (2009). Adsorption Analysis of Fluorescent Whitening Agent on Cellulosic Fibers by Zeta Potential Measurement. In Zeta Potential in Colloid Science. IntechOpen.

- Oreate AI. (2026, January 7). Research on the Scientific Principles and Application Safety of Fluorescent Whitening Agents.

- Batool, I., et al. (2015). Novel Stilbene-triazine Symmetrical Optical Brighteners: Synthesis and Applications. Journal of Fluorescence, 25(4), 839-848.

- Google Patents. (n.d.). Fluorescent whitening agents. US2700043A.

- Strand, D., & Yde, L. (2013). Substitution of Optical Brightener Agents in Industrial Textiles. Danish Environmental Protection Agency.

- STPP Group. (2023, September 21). Exploring Optical Brightening Agents. Retrieved February 1, 2026, from a relevant chemical supplier website.

- Zeno, E., et al. (2018). Real-time adsorption of optical brightening agents on cellulose thin films.

- Google Patents. (n.d.). Stilbene optical brighteners. EP2933253A1.

- Ferreira, C. A., & da Silva, J. P. (2010). Sorption of a Fluorescent Whitening Agent (Tinopal CBS) onto Modified Cellulose Fibers in the Presence of Surfactants and Salt. Langmuir, 26(11), 8176-8181.

- Kim, T. H., et al. (2017). Study on the Removal of Fluorescent Whitening Agent from Paper-Mill Wastewater Using the Submerged Membrane Bioreactor (SMBR) with Ozone Oxidation Process.

- Dartmouth College. (n.d.). FWA Importance and Usage.

- G περίπτωση, M., et al. (2019). Respirometric Study of Optical Brighteners in Textile Wastewater.

- Batool, I., et al. (2015). Novel stilbene-triazine symmetrical optical brighteners: synthesis and applications. Journal of fluorescence, 25(4), 839-848.

- Zeno, E., et al. (2021). Real-time adsorption of optical brightening agents on cellulose thin films.

- A2B Chem. (n.d.). 12768-92-2 | MFCD14636465 | this compound. Retrieved February 1, 2026, from a relevant chemical supplier website.

- Raytop Chemical. (n.d.). Factors affecting the effect of fluorescent whitening agent for Textile. Retrieved February 1, 2026, from a relevant chemical supplier website.

- Kaur, H., & Kumar, V. (2023). Study on the synthesis techniques of optical brighteners: A Review. Research Journal of Recent Sciences, 12(3), 1-15.

Sources

- 1. nbinno.com [nbinno.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Research on the Scientific Principles and Application Safety of Fluorescent Whitening Agents - Oreate AI Blog [oreateai.com]

- 4. This compound | 12768-92-2 | Benchchem [benchchem.com]

- 5. Respirometric Study of Optical Brighteners in Textile Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Optical Brightening Agents - STPP Group [stppgroup.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Excitation and Emission Spectra of Fluorescent Brightener 113

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Photophysical Principles of Optical Brightening

Fluorescent Brightener 113 (CAS No. 12768-92-2), a prominent member of the stilbene-disulfonic acid derivative family of compounds, is a high-performance optical brightening agent (OBA).[1] Its primary function is to absorb ultraviolet (UV) radiation and re-emit it as visible blue light, a process that counteracts the inherent yellowish cast of many materials, resulting in a whiter and brighter appearance.[1][2] This phenomenon of fluorescence is central to its utility across diverse industries, including textiles, paper, detergents, and plastics.[1][2][3][4] Understanding the excitation and emission spectra of this compound is fundamental to optimizing its application and developing novel uses for its unique photophysical properties.

This technical guide provides a comprehensive exploration of the spectral characteristics of this compound, intended for researchers and scientists. We will delve into the theoretical underpinnings of its fluorescence, present available spectral data, and provide a detailed experimental protocol for the accurate measurement of its excitation and emission spectra.

Chemical Identity and Structure

-

IUPAC Name: disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate[5]

-

Molecular Formula: C₄₀H₄₂N₁₂Na₂O₁₀S₂[5]

-

Molecular Weight: 960.95 g/mol [5]

-

Synonyms: C.I. This compound, Optical Brightener BA, Uvitex BHT[4][6]

The core of the this compound molecule is the 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) group.[1] The stilbene moiety acts as the primary chromophore responsible for UV light absorption. The sulfonic acid groups are crucial for imparting water solubility, a key property for its application in aqueous media.[1]

The Mechanism of Fluorescence: A Spectroscopic Perspective

The whitening effect of this compound is a direct consequence of its fluorescence properties. The process can be broken down into three key stages:

-

Excitation: The molecule absorbs photons of light in the near-UV region of the electromagnetic spectrum, typically between 360-380 nm.[3] This absorption of energy promotes electrons from their ground state (S₀) to a higher electronic excited state (S₁).

-

Vibrational Relaxation: Once in the excited state, the molecule rapidly loses some of its energy through non-radiative vibrational relaxation, transitioning to the lowest vibrational level of the S₁ state. This process is extremely fast, occurring on the picosecond timescale.

-

Emission: From the relaxed S₁ state, the molecule returns to the ground state (S₀) by emitting a photon of light. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This emitted light typically falls within the blue region of the visible spectrum, around 400-500 nm.[3]

This entire process is visually represented in the Jablonski diagram below.

Caption: Jablonski diagram illustrating the fluorescence mechanism.

Excitation and Emission Spectra of this compound

The excitation spectrum of a fluorophore is a plot of the fluorescence intensity versus the excitation wavelength, while the emission spectrum is a plot of the fluorescence intensity versus the emission wavelength. For this compound, the excitation spectrum typically shows a maximum in the UV region, and the emission spectrum shows a maximum in the blue region of the visible spectrum.

| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Reference |

| This compound (Typical) | Aqueous | 360 - 380 | 400 - 500 | [3] |

| This compound Analogue (BA) | - | 348 | - | [2] |

| Tinopal CBS-X (related stilbene brightener) | - | 350 | 435 | [7] |

| Novel Stilbene-based Fluorophore | - | 359 | 450 | [8] |

Solvent Effects: The polarity of the solvent can significantly influence the fluorescence emission spectrum.[9] In polar solvents, the excited state dipole moment of the fluorophore can interact with the solvent dipoles, leading to a stabilization of the excited state and a red-shift (a shift to longer wavelengths) in the emission spectrum.[9] This phenomenon, known as solvatochromism, is an important consideration for researchers working with fluorescent molecules in different environments.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[10] A higher quantum yield indicates a more efficient fluorophore. The quantum yield can be determined either by an absolute method using an integrating sphere or by a relative method comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[10]

While a specific, experimentally determined quantum yield for this compound is not consistently reported in the literature, related stilbene derivatives are known to have high fluorescence quantum yields. For instance, the quantum yield of trans-stilbene in hexane is reported to be 0.044.[11] However, the complex structure of this compound with its various substituents would likely lead to a different quantum yield. For accurate quantitative studies, it is recommended to experimentally determine the quantum yield under the specific conditions of the investigation.

Experimental Protocol: Measuring the Excitation and Emission Spectra

This section provides a detailed, step-by-step methodology for determining the excitation and emission spectra of this compound using a spectrofluorometer.

1. Materials and Instrumentation:

-

This compound (analytical grade)

-

Spectroscopy-grade solvents (e.g., water, ethanol, methanol)

-

Spectrofluorometer with a high-intensity xenon lamp source and sensitive detector

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes for accurate solution preparation

2. Solution Preparation:

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of approximately 1 mg/mL. Due to its structure, this compound is slightly water-soluble.[3] Gentle heating or sonication may be required to ensure complete dissolution.

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects, where high concentrations can lead to re-absorption of emitted fluorescence and distort the spectral shape.

3. Spectrofluorometer Setup and Calibration:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Calibrate the instrument according to the manufacturer's instructions. This may involve running a blank (solvent-only) sample to subtract any background fluorescence.

4. Measurement of the Emission Spectrum:

-

Set the excitation wavelength to the known or expected absorption maximum of this compound (e.g., 365 nm).

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.

-

Place the cuvette containing the working solution in the sample holder.

-

Scan a range of emission wavelengths, typically from 380 nm to 600 nm, to capture the entire fluorescence emission profile.

-

The resulting spectrum will show the fluorescence intensity as a function of the emission wavelength, with the peak of the curve representing the emission maximum (λem).

5. Measurement of the Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths, typically from 300 nm to 400 nm.

-

The resulting spectrum will show the fluorescence intensity as a function of the excitation wavelength, with the peak of the curve representing the excitation maximum (λex). The excitation spectrum should ideally mirror the absorption spectrum of the compound.

The following diagram illustrates the experimental workflow for determining the spectral properties of this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. High Quality Optical brightener BA this compound CAS 12768-92-2 Manufacturer and Supplier | Zhuoer [zhuoerchem.com]

- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 4. nbinno.com [nbinno.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. TINOPAL CBS-X 1 kg [fluotechnik.org]

- 8. Synthesis of a Fluorophore with Improved Optical Brightness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. omlc.org [omlc.org]

Technical Guide: Solubility & Handling of Fluorescent Brightener 113 (CAS 12768-92-2)

Topic: Solubility of Fluorescent Brightener 113 in Laboratory Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (FB 113), also known as Optical Brightener BA or C.I. 113, is a disulfonated stilbene derivative widely utilized for its high affinity to cellulose and strong fluorescence emission in the blue region (~440 nm). While historically industrial, its application in bio-imaging (specifically chitin/cellulose staining) and pharmaceutical packaging integrity testing requires precise control over its solvation.

This guide provides a rigorous physicochemical profile of FB 113, defining its solubility limits, solvent compatibility, and stability protocols. The core directive is to enable researchers to prepare stable, reproducible stock solutions for quantitative analysis and microscopy.

Physicochemical Identity & Mechanism

To predict solubility behavior, one must understand the molecule's ionic character. FB 113 is supplied as a disodium salt , rendering it highly polar and ionic.

-

Chemical Name: Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate (Note: Substituents may vary slightly by manufacturer; "BA" typically implies the anilino/morpholino or diethanolamine derivative).

-

Molecular Weight: ~960.9 g/mol [2]

-

Molecular Formula:

[2][5] -

Chromophore: Stilbene (diarylethene) backbone.

-

Solubility Driver: Two sulfonate groups (

) provide water solubility; the aromatic backbone allows

Solvation Mechanism

Solubility is governed by the solvent's ability to dissociate the sodium ions and solvate the anionic sulfonate heads.

-

Polar Protic Solvents (Water): High solubility due to strong hydrogen bonding and dielectric shielding of ions.

-

Polar Aprotic Solvents (DMSO): Excellent solubility; solvates the organic backbone while stabilizing the cation.

-

Non-Polar Solvents (Hexane): Insoluble; lack of dipole moment prevents ionic dissociation.

Solubility Profile

The following data consolidates experimental values and structural predictions for laboratory-grade solvents.

Table 1: Solubility of this compound (25°C)

| Solvent Class | Solvent | Solubility Rating | Estimated Limit | Notes |

| Polar Protic | Water (ddH₂O) | High | ~50 g/L | Primary solvent. pH > 7 recommended to prevent acid precipitation. |

| Ethanol (Abs.)[6][7] | Moderate | ~5–10 g/L | Solubility decreases as water content drops. | |

| Methanol | Moderate | ~10 g/L | Better than ethanol due to higher polarity. | |

| Polar Aprotic | DMSO | High | >50 g/L | Preferred for cryo-stocks. Prevents hydrolysis and microbial growth. |

| DMF | High | >30 g/L | Good alternative to DMSO; handle with fume hood precautions. | |

| Organic | Acetone | Low | <1 g/L | Poor solvent for the disodium salt form. |

| Ethyl Acetate | Insoluble | Negligible | Not recommended. | |

| Non-Polar | Toluene/Hexane | Insoluble | Negligible | Completely incompatible. |

Critical Insight: The "Free Acid" form of FB 113 (CAS 4404-43-7) behaves differently, being insoluble in water but soluble in organic solvents. Ensure you are using the Disodium Salt (CAS 12768-92-2) for aqueous applications.

Mechanistic Diagrams

Diagram 1: Solvation & Fluorescence Mechanism

This pathway illustrates how solvent polarity influences the molecular state and subsequent fluorescence emission.

Caption: Mechanism of FB 113 solvation leading to fluorescence. Solvent polarity dictates the stability of the anionic species.

Experimental Protocols

Protocol A: Preparation of a Stable Master Stock (10 mM)

Objective: Create a stable, precipitate-free stock solution for long-term storage (-20°C). Solvent Choice: DMSO is superior to water for long-term storage due to antimicrobial properties and prevention of hydrolysis.

-

Calculate Mass:

-

Target Conc: 10 mM

-

MW: 960.94 g/mol

-

Volume: 10 mL

-

Calculation:

(96.1 mg).

-

-

Weighing: Weigh 96.1 mg of FB 113 powder into an amber glass vial (protect from light).

-

Dissolution:

-

Add 5 mL of anhydrous DMSO.

-

Vortex vigorously for 60 seconds.

-

Checkpoint: If particles remain, sonicate at 40 kHz for 5 minutes. The solution should be clear and slightly viscous.

-

Add remaining 5 mL DMSO to reach final volume.

-

-

Filtration (Optional but Recommended): Filter through a 0.22 µm PTFE syringe filter to remove insoluble impurities (often present in technical grade dyes).

-

Storage: Aliquot into light-tight microcentrifuge tubes. Store at -20°C. Shelf life: 6 months.

Protocol B: Working Solution for Cellulose Staining

Objective: Dilute stock for microscopy/staining (Target: 0.1% w/v or ~1 mM).

-

Thaw: Bring DMSO stock to room temperature in the dark.

-

Diluent Prep: Prepare Phosphate Buffered Saline (PBS), pH 7.4.

-

Mixing:

-

Add stock dropwise to PBS while stirring.

-

Note: A slight haze may form if mixing is too rapid due to the "salting out" effect. Stir continuously.

-

-

Validation: Measure UV Absorbance at 348 nm. Absorbance should be linear with concentration (Beer-Lambert Law).

Diagram 2: Stock Preparation Workflow

Caption: Step-by-step workflow for preparing a contaminant-free Master Stock solution in DMSO.

Stability & Handling (The "Trustworthiness" Pillar)

Photostability (Critical)

FB 113 is a stilbene derivative, making it inherently prone to photo-isomerization (trans-to-cis conversion) upon UV exposure. The cis isomer is non-fluorescent.

-

Symptom: Loss of fluorescence intensity over time.

-

Mitigation: All handling must occur under low-light conditions or yellow light. Wrap all vessels in aluminum foil.

pH Sensitivity[8]

-

Acidic pH (< 4.0): The sulfonate groups may protonate, reducing solubility and causing the molecule to crash out of solution as the free acid.

-

Alkaline pH (> 9.0): Generally stable, but extreme alkalinity can degrade the triazine ring over long periods.

-

Optimum Range: pH 6.0 – 8.5.

Applications in Research

While industrial uses focus on paper whitening, laboratory applications for FB 113 are precise:

-

Mycology (Fungal Staining): FB 113 binds to chitin in fungal cell walls. It is used as a rapid stain for Trichophyton mentagrophytes and other dermatophytes in clinical samples.

-

Bio-Engineering: Used to visualize cellulose scaffolds in tissue engineering. The dye binds to the beta-1,4-glucan structure, allowing fluorescence microscopy of the scaffold architecture.

-

Packaging Integrity: In pharmaceutical logistics, FB 113 is used as a tracer in packaging materials to detect micro-leaks or breaches under UV light.

References

-

OECD SIDS. (2005). SIDS Initial Assessment Report for SIAM 20: Fluorescent Brightener 28/113. UNEP Publications. Link

-

PubChem. (n.d.).[2] Compound Summary: this compound (CID 91927802).[2] National Center for Biotechnology Information. Link

-

BenchChem. (n.d.). This compound Properties and Applications. Link

-

Biosynth. (n.d.). Technical Data Sheet: this compound. Link[3]

Sources

- 1. This compound | 12768-92-2 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. biosynth.com [biosynth.com]

- 4. Fluorescent whitening agent series Factory - China Fluorescent whitening agent series Manufacturers, Suppliers [wenzhoubluedolphin.com]

- 5. This compound | 12768-92-2 | Benchchem [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

"Fluorescent Brightener 113 alternative names and synonyms"

Identity, Nomenclature, and Quality Control for Life Science Applications

Executive Summary: The Nomenclature Challenge

In drug development and biochemical research, "Fluorescent Brightener 113" (FB 113) is often conflated with structurally similar stilbene derivatives like Calcofluor White (FB 28).[1][2][3] While both bind to

This guide provides a definitive taxonomy of FB 113 (CAS 12768-92-2), distinguishing it from industrial synonyms that may refer to different salt forms or isomers.[1][2][3] It establishes a protocol for identity verification, ensuring that the reagent used in your assay matches the chemical identity required for reproducible data.

Chemical Identity & Nomenclature Matrix

The primary source of experimental error with optical brighteners is the use of "loose" industrial trade names.[2] FB 113 is a disulfonated diaminostilbene derivative.[2]

Core Identifiers

| Identifier Type | Value | Notes |

| Common Name | This compound | The standard industrial designation.[1][2][3] |

| C.I. Number | C.I. 40627 | Colour Index Constitution Number.[2] |

| CAS Registry No. | 12768-92-2 | Primary identifier for research grade. |

| EC Number | 235-820-1 | European Community registration.[1][2][3] |

| Molecular Formula | Disodium salt form is standard.[2][3] | |

| Molecular Weight | ~960.94 g/mol | Varies slightly based on hydration/salt. |

Validated Synonyms vs. Common Confusions

Researchers must distinguish between exact synonyms (same molecule) and functional analogs (similar performance, different molecule).[1][2][3]

| Status | Name / Trade Name | Technical Context |

| True Synonym | Blankophor BA | Historically the primary trade name for CAS 12768-92-2.[1][2][3] |

| True Synonym | Tinopal AMS-GX | Often mapped to FB 113, though some "AMS" grades refer to CAS 16090-02-1.[1][2][3] Verify CAS on CoA. |

| True Synonym | Uvitex NFW | Liquid formulations often contain FB 113.[2] |

| True Synonym | Phorwite BA | Common in older literature.[2] |

| Distinct Analog | Calcofluor White M2R | DO NOT SUBSTITUTE. This is FB 28 (CAS 4404-43-7).[2][3] It is more hydrophilic.[2] |

| Distinct Analog | Tinopal CBS-X | This is FB 351 (Distyrylbiphenyl class).[2][3] Totally different structure/spectra.[2] |

Structural Analysis & Mechanism of Action[2]

The Stilbene Scaffold

FB 113 belongs to the bis(triazinylamino)stilbene class.[2] Its fluorescence arises from the planar stilbene core, which is locked in the trans configuration.[1][2]

Substituent Effects (The "R" Groups)

Unlike Calcofluor White (FB 28), which typically possesses diethanolamine groups on the triazine ring, FB 113 derivatives often feature anilino and morpholino or alkoxy substitutions.[1][2][3]

-

Impact: These hydrophobic aromatic rings (anilino) increase the molecule's affinity for hydrophobic pockets in amyloid fibrils or specific chitinous structures compared to the more hydrophilic FB 28.[2]

Nomenclature Taxonomy Diagram

The following diagram visualizes the hierarchical relationship between the generic class and specific commercial entities to prevent procurement errors.

Caption: Taxonomy of Stilbene Brighteners. Blue indicates the target molecule; Red indicates distinct analogs often confused with FB 113.[2]

Critical Protocol: Identity Verification via HPLC-UV/FLD

Objective: To validate that a raw material labeled "Optical Brightener" is specifically FB 113 and not a cheaper analog like FB 28 or a mixture.

Rationale: Industrial grades are often only 85% pure, containing synthesis intermediates (e.g., mono-triazinyl stilbenes) that can interfere with quantitative binding assays.[1][2][3]

Reagents & Equipment[1][2]

-

Solvent A: 5 mM Ammonium Acetate in Water (pH 7.5).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3]

-

Detection: Diode Array Detector (DAD) at 350 nm; Fluorescence Detector (FLD) Ex 350nm / Em 440nm.[2][3]

Step-by-Step Methodology

-

Sample Preparation (Self-Validating Step):

-

Dissolve 10 mg of sample in 10 mL of DMSO (Stock A).

-

Check Point: If the sample does not dissolve clear in DMSO but requires water, it may be a highly sulfonated analog (like FB 28) or a high-salt cut.[1][2][3] FB 113 should be soluble in DMSO.[2]

-

Dilute Stock A 1:100 into 50:50 Water:Acetonitrile for injection.[2]

-

-

Chromatographic Method:

-

Data Analysis:

-

FB 28 Retention Time (Reference): Typically ~6-8 minutes.[2][3]

-

FB 113 Retention Time (Target): Typically ~10-12 minutes (due to anilino/morpholino hydrophobicity).[2][3]

-

E/Z Isomerism: You may see a small secondary peak.[2] Stilbenes photo-isomerize from trans (fluorescent) to cis (non-fluorescent) in solution.[2][3]

-

Validation: If the main peak decreases upon exposure to ambient light for 1 hour, the stilbene core is confirmed.[1][2]

-

Quality Control Workflow Diagram

Caption: Logic flow for distinguishing FB 113 from hydrophilic contaminants using Reverse Phase HPLC.

Applications in Drug Development

While historically an industrial whitener, FB 113 has specific utility in life sciences:

-

Amyloid Fibril Detection: Similar to Thioflavin T, the rigid stilbene structure intercalates into

-sheet rich fibrils, restricting rotation and increasing quantum yield.[1][2] -

Chitin/Cellulose Staining: Used in fungal cell wall screening.[2] FB 113 often provides a higher signal-to-noise ratio in lipid-rich samples compared to FB 28 due to its lipophilic character.[2][3]

Safety Note: Always handle as a potential irritant. While generally low toxicity, stilbene derivatives can cause allergic dermatitis.[1][2]

References

-

PubChem. (n.d.).[2][3] this compound (Compound).[2][3][4][5][6][7][8][9] National Library of Medicine.[2] Retrieved February 1, 2026, from [Link][1][2][3]

-

European Chemicals Agency (ECHA). (n.d.).[2][3] Substance Information: Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate.[1][2][3] Retrieved February 1, 2026, from [Link][1][2][3]

-

Hamer, E. C., Moore, C. B., & Denning, D. W. (2006).[1][2][10] Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens.[1][2][10] Clinical Microbiology and Infection, 12(2), 181–184.[1][2][3][10] [Link]

-

Davey, H. M., & Kell, D. B. (1997).[1][2][11] Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms.[2][11][12] Cytometry, 28(4), 311–315.[1][2][3][11] [Link]

Sources

- 1. This compound | 12768-92-2 [chemicalbook.com]

- 2. Calcofluor-white - Wikipedia [en.wikipedia.org]

- 3. Blankophor BA | C40H42N12Na2O10S2 | CID 91927802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 12768-92-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. cn.haihangchem.com [cn.haihangchem.com]

- 6. Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 12768-92-2 | Benchchem [benchchem.com]

- 10. Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dbkgroup.org [dbkgroup.org]

Photophysical Properties of Stilbene-Based Brighteners: A Technical Guide

Executive Summary

Stilbene-based Fluorescent Whitening Agents (FWAs) represent a class of fluorophores where molecular geometry dictates photonic efficiency.[1] Unlike rigid fluorophores (e.g., rhodamines), stilbenes possess a central olefinic double bond that introduces a competitive non-radiative decay channel: trans-cis photoisomerization .[1]

For researchers in drug development and materials science, understanding this mechanism is critical. In industrial applications, suppression of this rotation enhances brightness. In bio-imaging, this same sensitivity to viscosity and polarity allows stilbene derivatives (e.g., Calcofluor White) to act as sensitive probes for micro-environmental changes in cell walls and amyloid fibrils.[1]

This guide analyzes the electronic state transitions, aggregation behaviors, and rigorous protocols for characterizing these chromophores.

Molecular Architecture & Electronic States

The core of all stilbene brighteners is the 4,4'-diamino-2,2'-stilbenedisulfonic acid scaffold.[1][2] The photophysics is governed by the competition between radiative decay (fluorescence) and torsional relaxation.

The Competitive Decay Mechanism

Upon excitation (

-

Fluorescence (

): Radiative relaxation back to the trans ground state.[1] -

Twisting (

): Rotation around the central C=C bond to a perpendicular "Phantom State" (

The quantum yield (

In low-viscosity solvents,

Jablonski-Twist Diagram

The following diagram illustrates the coupling of electronic excitation with nuclear geometry (torsion).

Figure 1: Competition between fluorescence and torsional relaxation.[1] High viscosity blocks the path to P*, enhancing emission.

Aggregation & Spectral Shifts

Stilbene brighteners are planar and prone to stacking.[1] The geometry of this stacking shifts the absorption and emission bands, a phenomenon known as exciton coupling .

| Aggregate Type | Molecular Arrangement | Spectral Shift | Mechanism | Consequence |

| H-Aggregate | Face-to-face (Sandwich) | Hypsochromic (Blue Shift) | Transition dipoles cancel in lowest excited state.[1] | Quenching: Drastic reduction in |

| J-Aggregate | Head-to-tail (Staircase) | Bathochromic (Red Shift) | Transition dipoles couple additively.[1] | Enhanced Emission: Narrow, intense band.[1] Desirable for specific probes. |

Key Insight: In drug formulation or cellular staining, an unexpected loss of signal often indicates H-aggregation due to local overcrowding of the fluorophore.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize self-validating steps to correct for common artifacts like the Inner Filter Effect (IFE).

Protocol A: Absolute Fluorescence Quantum Yield ( )

Objective:[1] Determine the brightness of a novel stilbene derivative relative to a standard.

Reagents:

-

Standard: Quinine Sulfate in 0.1 M

( -

Solvent: Spectroscopic grade Ethanol or DMSO (match polarity to application).[1]

Workflow:

Figure 2: Validating Quantum Yield. The Abs < 0.1 check is critical to prevent re-absorption artifacts.[3]

Calculation (Equation 1):

Protocol B: Monitoring Photoisomerization Kinetics

Objective: Quantify photostability and isomerization rates.

-

Preparation: Prepare a

M solution of the trans-isomer in the dark. -

Irradiation: Expose sample to monochromatic light (365 nm) in a quartz cuvette.

-

Detection: Record UV-Vis absorption spectra every 30 seconds.

-

Analysis: Monitor the isosbestic point .

-

Validation: If distinct isosbestic points are maintained, the reaction is a clean two-component system (trans

cis).[1] Loss of the isosbestic point indicates irreversible photodegradation (cyclization/oxidation).

-

Applications in Bio-Science

While "brighteners" implies textiles, the stilbene scaffold is a vital tool in bio-analysis.

Calcofluor White (CFW) in Fungal Detection

CFW is a disulfonated stilbene derivative that exhibits Rigidochromism .[1]

-

Mechanism: In solution, CFW rotates freely (low

).[1] Upon binding to -

Result: A massive increase in quantum yield, providing high-contrast imaging of fungal pathogens (e.g., Candida, Aspergillus) against background tissue.[1]

Amyloid Fibril Detection

Similar to Thioflavin T, specific stilbene derivatives act as "molecular rotors."[1] They are non-fluorescent in healthy tissue but light up upon intercalating into the rigid

References

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] (The definitive text on fluorescence mechanisms and inner filter effects).

-

Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[1] [1]

-

Walbert, S., et al. (2001).[1] Photophysics of trans-stilbene and its derivatives: The role of the central double bond. Journal of Fluorescence, 11, 1-12.[1]

-

Harrington, B. J., & Hageage, G. J. (2003).[1] Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine, 34(5), 361–367.[1]

-

Horiba Scientific. (n.d.).[1] A Guide to Recording Fluorescence Quantum Yields.

Sources

An In-Depth Technical Guide to the Anionic Properties of Fluorescent Brightener 113

For Researchers, Scientists, and Drug Development Professionals

Foreword

Fluorescent Brightener 113 (FWA 113), a prominent member of the distyryl-biphenyl class of optical brightening agents, is widely recognized for its application in the paper and textile industries. However, its inherent anionic properties, stemming from its unique molecular architecture, present a compelling area of study with potential applications extending into the realms of biomedical research and drug development. This guide, intended for the discerning scientific audience, moves beyond the conventional understanding of FWA 113 as a mere whitening agent. It delves into the core of its anionic character, exploring the physicochemical principles that govern its behavior and its interactions with various substrates. As a Senior Application Scientist, the aim of this document is to provide not just a compilation of data, but a cohesive narrative that explains the causality behind experimental observations and offers practical, field-proven insights.

The Molecular Basis of Anionic Character in this compound

This compound, with the chemical formula C₄₀H₄₂N₁₂Na₂O₁₀S₂, possesses a molecular weight of approximately 960.95 g/mol .[1][2] Its anionic nature is fundamentally derived from the presence of two sulfonate groups (-SO₃⁻) attached to the stilbene backbone of the molecule. These groups are the sodium salts of sulfonic acids.

Chemical Structure of this compound

Caption: Chemical structure of this compound, highlighting the anionic sulfonate groups.

The sulfonic acid groups are strong acids, with an estimated pKa value of around 2.[3][4] This low pKa ensures that FWA 113 exists predominantly in its anionic, deprotonated form across a wide physiological and industrial pH range. The presence of these negatively charged groups imparts high water solubility to the molecule, a critical property for its application in aqueous systems.[1]

Interaction with Substrates: A Tale of Two Affinities

The anionic nature of FWA 113 is the primary determinant of its interaction with various substrates. Understanding these interactions is crucial for both its traditional applications and for exploring its potential in new scientific domains.

Interaction with Cellulose: The Foundation of Brightening

The affinity of FWA 113 for cellulosic materials, such as cotton and paper fibers, is the cornerstone of its function as an optical brightener.[1] This interaction is primarily governed by non-covalent forces:

-

Hydrogen Bonding: The numerous oxygen and nitrogen atoms within the FWA 113 molecule can act as hydrogen bond acceptors, forming bonds with the hydroxyl groups abundant in cellulose.

-

Van der Waals Forces: The large, planar aromatic structure of the stilbene-triazine core allows for significant van der Waals interactions with the surface of cellulose fibers.

However, the interaction is complicated by electrostatic repulsion. In aqueous environments, cellulose surfaces also tend to carry a negative charge. This creates an electrostatic barrier that opposes the approach of the anionic FWA 113 molecule. To overcome this repulsion in industrial applications, electrolytes such as sodium chloride or sodium sulfate are often added to the treatment bath. The cations from these salts shield the negative charges on both the cellulose and the FWA 113, reducing the electrostatic repulsion and allowing the attractive forces of hydrogen bonding and van der Waals interactions to dominate.[1]

The adsorption of FWA 113 onto cotton has been shown to be a spontaneous and exothermic process, as indicated by thermodynamic studies.[5]

| Thermodynamic Parameter | Value | Implication |

| Gibbs Free Energy (ΔG°) | Negative | Spontaneous Process |

| Enthalpy (ΔH°) | Negative | Exothermic Reaction |

| Entropy (ΔS°) | Positive | Increased Randomness at the Solid-Liquid Interface |

Table 1: Thermodynamic parameters for the adsorption of FWA 113 onto cotton.[5]

Interaction with Proteins: An Unexplored Frontier

The interaction of FWA 113 with proteins is a largely uncharted area of research, yet it holds significant potential for biomedical applications. Drawing parallels from studies on other stilbene derivatives and their interactions with proteins like human serum albumin (HSA), we can hypothesize the nature of these interactions.

Stilbenoids, a class of compounds to which FWA 113 belongs, are known to bind to HSA, the most abundant protein in blood plasma.[6][7] This binding is typically driven by a combination of hydrophobic interactions, with the aromatic rings of the stilbene derivative inserting into hydrophobic pockets of the protein, and hydrogen bonding.

The anionic sulfonate groups of FWA 113 would add another dimension to this interaction. They could form salt bridges with positively charged amino acid residues (e.g., lysine, arginine) on the protein surface, thereby influencing the binding affinity and orientation. The overall charge of the protein, which is dependent on the pH of the medium and the protein's isoelectric point (pI), would be a critical factor. At a pH below the pI, the protein will have a net positive charge, potentially leading to stronger electrostatic attraction with the anionic FWA 113.

The potential for FWA 113 to act as a fluorescent probe for protein conformation or as a carrier for targeted drug delivery warrants further investigation. Its intrinsic fluorescence, which can be sensitive to the polarity of its microenvironment, could be exploited to report on binding events or conformational changes in proteins. A patent for the use of stilbene derivatives, including FWA 113, for the treatment of aquatic mold infections suggests a potential for biological activity and a starting point for exploring its biomedical applications.[8]

Experimental Characterization of Anionic Properties

A thorough understanding of the anionic properties of FWA 113 requires robust experimental characterization. The following section outlines key experimental protocols that can be employed to quantify its anionic behavior.

Workflow for Characterization

Sources

- 1. This compound | 12768-92-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US20090252768A1 - Use of stilbene derivatives for treatment and prevention of aquatic mold infections - Google Patents [patents.google.com]

A Technical Guide to Blankophor BA for High-Fidelity Fungal Cell Wall Staining in Research and Diagnostics

Authored by: A Senior Application Scientist

Abstract: The precise visualization and quantification of fungi are paramount in clinical diagnostics, pharmaceutical research, and industrial microbiology. Fluorescent staining agents that target the fungal cell wall offer a rapid and sensitive method for detection. This technical guide provides an in-depth exploration of Blankophor BA, a stilbene-based fluorescent brightener, for the specific staining of fungal cell walls. We will delve into the core mechanism of action, provide validated, step-by-step protocols for various applications, offer expert insights into troubleshooting and optimization, and present a comparative analysis against other common fluorophores. This document is intended for researchers, clinical laboratory scientists, and drug development professionals seeking to leverage Blankophor BA for robust and reliable fungal analysis.

Section 1: The Science of Blankophor BA

Chemical Properties and Mechanism of Action

Blankophor BA is a fluorescent whitening agent, a class of compounds widely used in the textile and paper industries.[1][2] Its utility in mycology stems from its high affinity for β-glycosidically linked polysaccharides, specifically chitin and cellulose, which are major structural components of fungal cell walls.[3][4][5] Chemically, it is a diaminostilbene derivative {4,4′-bis[(4-anilino-subst.1,3,5-triazin-2-yl)amino]stilben-2,2′-disulfonic acid}.[3][6]

The staining mechanism is a non-covalent interaction. The planar aromatic structures of the Blankophor BA molecule form hydrogen bonds with the repeating N-acetylglucosamine units of chitin and glucose units of cellulose.[7] Upon binding, the molecule's conformation is stabilized, leading to a significant increase in its fluorescence quantum yield.[8] When excited by UV or near-UV light, the bound dye emits a brilliant blue-white fluorescence, providing high-contrast visualization of fungal structures like hyphae, yeasts, and spores.[1][8]

Diagram 1: Mechanism of Blankophor BA fluorescence upon binding to fungal chitin.

Spectroscopic Profile

Understanding the excitation and emission spectra of Blankophor BA is critical for selecting appropriate microscope filter sets and avoiding spectral overlap in multi-color imaging experiments. While exact wavelengths can be influenced by the solvent and local chemical environment, the typical spectral properties are well-defined.

| Parameter | Wavelength Range | Optimal Wavelength | Source |

| Excitation Maximum (λex) | 340-380 nm | ~373 nm | [9] |

| Emission Maximum (λem) | 400-450 nm | ~417-435 nm | [9][10] |

This profile makes Blankophor BA compatible with standard DAPI (4',6-diamidino-2-phenylindole) filter sets found on most fluorescence microscopes.

Section 2: Core Protocols & Methodologies

The following protocols are designed to be robust and reproducible. However, optimization may be required depending on the fungal species, sample type, and imaging system.

Core Protocol: Staining of Fungal Cultures (Yeast & Molds)

This protocol is suitable for pure cultures grown in liquid or on solid media.

A. Reagent Preparation:

-

1000x Stock Solution (1 mg/mL): Dissolve 10 mg of Blankophor BA powder in 10 mL of sterile deionized water. Gentle warming and vortexing may be required. Note: Some protocols recommend adding a drop of 20% KOH to aid dissolution if necessary.[10] Store protected from light at 4°C for up to 1 year.[3]

-

Working Solution (1 µg/mL in buffer): Dilute the stock solution 1:1000 in a suitable buffer, such as Phosphate-Buffered Saline (PBS) pH 7.4. Prepare this solution fresh for best results.

B. Step-by-Step Staining Procedure:

-

Sample Preparation:

-

For liquid cultures: Pellet 1 mL of culture by centrifugation (e.g., 5000 x g for 5 minutes). Discard the supernatant and wash the pellet once with 1 mL of PBS.

-

For solid cultures: Gently collect fungal material (e.g., hyphae, spores) with a sterile loop and suspend in 1 mL of PBS.

-

-

Fixation (Optional but Recommended): Resuspend the fungal pellet/suspension in 1 mL of 4% paraformaldehyde (PFA) in PBS. Incubate for 15-20 minutes at room temperature. Pellet the cells and wash twice with PBS to remove residual fixative. Fixation helps preserve morphology and can permeabilize cells for better stain penetration.

-